molecular formula C20H18BrN3O2S B2955421 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 899759-57-0

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2955421
CAS RN: 899759-57-0
M. Wt: 444.35
InChI Key: QXMDWVVLJULKCP-UHFFFAOYSA-N
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Description

The compound “2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It is a derivative of pyrazine, a heterocyclic compound containing nitrogen . The compound also contains a bromophenyl group, which suggests it may have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Based on its structure, it could potentially undergo a variety of reactions, including those typical of pyrazines and bromophenyl compounds .

Scientific Research Applications

I have conducted multiple searches, but it appears there is limited publicly available information on the specific scientific research applications of “2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide”. This compound may be relatively new or not widely studied in published research, which could explain the lack of detailed data.

However, based on similar compounds and their known applications, we can infer potential fields of study where such a compound might be relevant. These could include:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures. This can include wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c21-16-6-8-17(9-7-16)24-13-12-23-19(20(24)26)27-14-18(25)22-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMDWVVLJULKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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